2-Bromo-4-fluorophenylboronic acid CAS number
2-Bromo-4-fluorophenylboronic acid CAS number
An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Compound Identification
2-Bromo-4-fluorophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with bromine, fluorine, and a boronic acid functional group.
CAS Number : 1217501-12-6[1]
Physicochemical Properties
The key quantitative data for 2-Bromo-4-fluorophenylboronic acid are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1217501-12-6 | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [2] |
| Molecular Weight | 218.82 g/mol | [1][2] |
| Boiling Point | 315.5 ± 52.0 °C | [2] |
| Purity | Typically ≥98% | [1] |
| InChI Key | BHXVZYJULSWULU-UHFFFAOYSA-N | [1] |
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-carbon bond-forming reactions.[3][4] The presence of both bromine and fluorine atoms on the phenyl ring of 2-Bromo-4-fluorophenylboronic acid offers distinct advantages for drug development professionals.
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Fluorine Moiety : The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug candidate.[5]
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Bromine Moiety : The bromine atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[5]
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Boronic Acid Group : This functional group is crucial for the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many pharmaceuticals.[6][7]
The strategic placement of these functional groups makes 2-Bromo-4-fluorophenylboronic acid a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapies.[5]
Experimental Protocols
Detailed methodologies for the synthesis and application of 2-Bromo-4-fluorophenylboronic acid are provided below.
General Synthesis Protocol
The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester. The following is a representative protocol adapted from the synthesis of structurally similar compounds.[8]
Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.
Materials:
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1,3-Dibromo-5-fluorobenzene
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Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane/Acetone mixture for chromatography
Procedure:
-
Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by adding aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane/acetone) to yield pure 2-Bromo-4-fluorophenylboronic acid.
Below is a diagram illustrating the general workflow for this synthesis.
Diagram 1: General workflow for synthesizing 2-Bromo-4-fluorophenylboronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for using 2-Bromo-4-fluorophenylboronic acid as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.[9]
Reaction: Coupling of 2-Bromo-4-fluorophenylboronic acid with an aryl halide.
Materials:
-
2-Bromo-4-fluorophenylboronic acid (1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 2-Bromo-4-fluorophenylboronic acid (1.2 equiv.), palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Application
2-Bromo-4-fluorophenylboronic acid serves as a foundational building block in multi-step synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.
The diagram below illustrates a logical workflow for incorporating this building block into a potential drug candidate.
References
- 1. (2-Bromo-4-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]

